molecular formula C9H18O2 B025998 2-Methylbutyl isobutyrate CAS No. 2445-69-4

2-Methylbutyl isobutyrate

Cat. No. B025998
CAS RN: 2445-69-4
M. Wt: 158.24 g/mol
InChI Key: DUAXUBMIVRZGCO-UHFFFAOYSA-N
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Description

2-Methylbutyl isobutyrate is an organic compound . Like most esters, it has a fruity odor .


Synthesis Analysis

The synthesis of 2-Methylbutyl isobutyrate involves the reaction of butanoic acid with 2-methylbutyl ester . The molecular formula of this compound is C10H20O2 .


Molecular Structure Analysis

The molecular structure of 2-Methylbutyl isobutyrate can be represented as CH3O2CCH(CH3)2 . It has a molecular weight of 172.2646 .


Chemical Reactions Analysis

2-Methylbutyl isobutyrate is the primary ester of hops and is one of the most abundant hop-derived volatiles in ale . It gradually decreases during fermentation .


Physical And Chemical Properties Analysis

2-Methylbutyl isobutyrate is a colorless liquid . It has a density of 0.9±0.1 g/cm3, a boiling point of 165.2±8.0 °C at 760 mmHg, and a vapor pressure of 1.9±0.3 mmHg at 25°C .

Scientific Research Applications

  • Animal Nutrition and Rumen Microflora :

    • Supplementation with 2-methylbutyrate in Simmental steers was found to enhance rumen microflora, enzyme activities, and methane production, with the highest dose producing the most methane (Zhang et al., 2015).
    • In steers, 2-methylbutyrate supplementation improved rumen fermentation, ruminal enzyme activities, urinary excretion of purine derivatives, and feed digestibility (Wang et al., 2012).
    • For pre-weaned dairy calves, 2-methylbutyrate supplementation enhanced growth performance and ruminal development, with higher doses promoting faster growth and better rumen development (Liu et al., 2016).
  • Pharmaceutical Applications :

    • The 2-methylbutyric acid solvate of ivacaftor demonstrated excellent bioavailability and stability, which could benefit pharmaceutical development (Zhang et al., 2012).
  • Fuel Research and Combustion :

    • 2-methylbutanol combustion exhibits potential as an alternative fuel for combustion engines. Studies have shown varying ignition delay times and flame speeds at different pressures and temperatures (Park et al., 2015).
  • Organic Chemistry and Biochemistry :

    • In membrane-bound peptaibols, 2H magic-angle spinning NMR spectroscopy on methyl-deuterated alpha-amino isobutyric acid (Aib) provided fast and accurate structural constraints, making it ideal for studying their membrane-bound conformation (Bertelsen et al., 2007).
    • A synthetic metabolic pathway for producing isobutyric acid from renewable carbon sources was developed, offering a sustainable alternative to petroleum-based products (Zhang et al., 2011).

Safety And Hazards

2-Methylbutyl isobutyrate is considered hazardous. It is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

The instability of 2-Methylbutyl isobutyrate during beer storage has been studied . It is suggested that a part of 2-Methylbutyl isobutyrate could be transesterificated to ethyl isobutyrate . This reaction might be important for hop aromas in beer .

properties

IUPAC Name

2-methylbutyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-5-8(4)6-11-9(10)7(2)3/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAXUBMIVRZGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862946
Record name 2-Methylbutyl 2-methylpropanoate
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbutyl isobutyrate

CAS RN

2445-69-4
Record name 2-Methylbutyl isobutyrate
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Record name 2-Methylbutyl isobutyrate
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Record name 2-Methylbutyl isobutyrate
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Record name 2-Methylbutyl 2-methylpropanoate
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Record name 2-methylbutyl isobutyrate
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Record name 2-METHYLBUTYL ISOBUTYRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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